Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one
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Overview
Description
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one is an organic compound with a unique structure that includes a furan ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with a furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .
Scientific Research Applications
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism by which Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A similar compound with a furan ring but different substituents.
4,5-Dihydro-2-methylfuran: Another related compound with slight structural variations.
Uniqueness
Dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one is unique due to its specific combination of a furan ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93840-87-0 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10-3-5-12(6-4-10)11(2)9-13-7-8-14(15)16-13/h3,11-13H,4-9H2,1-2H3 |
InChI Key |
QHJBCNKYSABBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC2CCC(=O)O2 |
Origin of Product |
United States |
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